Structural Dynamics and Synthetic Utility of (1R,2R)-2-Methoxycycloheptan-1-amine
Structural Dynamics and Synthetic Utility of (1R,2R)-2-Methoxycycloheptan-1-amine
Topic: (1R,2R)-2-Methoxycycloheptan-1-amine Chemical Structure Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Structural Biologists
Executive Summary
(1R,2R)-2-Methoxycycloheptan-1-amine represents a specialized class of chiral vicinal amino ethers embedded within a seven-membered ring. Unlike its rigid cyclohexane analogs, this scaffold introduces unique conformational flexibility (pseudorotation) while maintaining specific stereochemical vectors essential for molecular recognition.
This guide analyzes the structural integrity, synthetic pathways, and pharmacological relevance of the (1R,2R) isomer. It serves as a critical reference for researchers utilizing this moiety as a chiral auxiliary , a ligand for asymmetric catalysis , or a pharmacophore in GPCR-targeted drug discovery.
Structural & Stereochemical Analysis[1][2]
Stereochemical Definition
The nomenclature (1R,2R) in this 1,2-disubstituted cycloheptane system denotes a trans relationship between the amine and methoxy groups.
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C1 Configuration (R): The amine (-NH₂) group holds priority over the C2 carbon (bearing oxygen). With the amine oriented "up" (wedge), the priority sequence dictates an R configuration.
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C2 Configuration (R): The methoxy (-OCH₃) group holds priority. Due to the geometry of the ring, for the C2 center to be R while C1 is R, the methoxy group must be oriented "down" (dash) relative to the amine.
Key Structural Feature: The trans-diequatorial orientation is energetically favored to minimize 1,2-steric strain, but the cycloheptane ring's flexibility allows for significant deviation from the ideal chair.
Conformational Dynamics (The "Twist-Chair")
Unlike cyclohexane, which locks into a stable chair, cycloheptane exists primarily in a Twist-Chair (TC) conformation to relieve torsional strain (Pitzer strain) and transannular interactions (Prelog strain).
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Pseudorotation: The (1R,2R) isomer undergoes low-energy pseudorotation. The bulky substituents (-NH₂ and -OCH₃) will preferentially occupy positions that minimize gauche interactions, often stabilizing a specific twist-chair conformer where the C1-C2 bond adopts a pseudo-equatorial arrangement.
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Entropic Factor: This flexibility makes the scaffold an "adaptable" ligand, capable of induced-fit binding in protein pockets that reject rigid cyclohexyl analogs.
Figure 1: Conformational energy landscape of the cycloheptane ring. The 1,2-trans substitution pattern stabilizes the Twist-Chair form to reduce eclipsing interactions common in the true chair form.
Synthetic Methodologies
The synthesis of enantiopure (1R,2R)-2-methoxycycloheptan-1-amine requires strict control over regioselectivity and stereochemistry. Direct methylation of 2-aminocycloheptanol is prone to N-methylation; therefore, an Azidolysis-Methylation-Reduction sequence is the industry standard for high-fidelity synthesis.
Retrosynthetic Logic
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Target: (1R,2R)-Trans-Amino Ether.
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Precursor: (1R,2R)-Trans-Azido Ether.
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Chiral Origin: Asymmetric Ring Opening (ARO) of Cycloheptene Oxide OR Resolution of the racemic trans-intermediate.
Protocol: Enantioselective Synthesis via Azidolysis
Step 1: Epoxidation
Reagent:
Step 2: Asymmetric Ring Opening (The Critical Step)
To obtain the (1R,2R) enantiomer specifically, utilize a Jacobsen hydrolytic kinetic resolution (HKR) variant or a chiral Lewis Acid catalyst.
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Reagent: TMSN₃, (R,R)-Salen-Cr(III) catalyst (2 mol%).
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Outcome: The azide attacks the epoxide in an Sₙ2 fashion (inversion).
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Result: (1R,2R)-2-azidocycloheptan-1-ol (assuming correct catalyst antipode).
Step 3: O-Methylation
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Reagent: NaH (1.2 equiv), MeI (1.5 equiv), THF, 0°C to RT.
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Note: The azide group is non-reactive to NaH. The alkoxide formed attacks MeI.
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Safety: Azides are potential explosion hazards. Maintain low molecular weight azides in solution.
Step 4: Staudinger Reduction
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Reagent: PPh₃, THF/H₂O.
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Mechanism: Azide reduction to amine with retention of configuration.
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Final Product: (1R,2R)-2-Methoxycycloheptan-1-amine .
Figure 2: Synthetic pathway prioritizing stereochemical retention via the Azide intermediate. The epoxide opening is the stereodefining step.
Physicochemical Properties Profile
Data below is derived from structural analysis and homologous extrapolation from trans-2-methoxycyclohexan-1-amine (CAS 121588-79-2), adjusted for the seven-membered ring lipophilicity.
| Property | Value (Estimated/Derived) | Technical Context |
| Molecular Formula | C₈H₁₇NO | |
| Molecular Weight | 143.23 g/mol | Suitable for Fragment-Based Drug Design (FBDD). |
| Stereochemistry | (1R, 2R) | Trans-isomer.[1] |
| LogP (Octanol/Water) | ~1.1 - 1.3 | Slightly more lipophilic than cyclohexyl analog (0.9) due to extra -CH₂-. |
| pKa (Conj. Acid) | 9.6 - 9.9 | Lower than typical amines (10.5) due to -I effect of β-methoxy group. |
| Boiling Point | ~165-170°C | Higher than cyclohexyl analog (~142°C). |
| H-Bond Donors | 2 (NH₂) | Primary amine. |
| H-Bond Acceptors | 2 (N, O) | Ether oxygen is a weak acceptor; Amine is strong. |
| Topological Polar Surface Area | ~35 Ų | Excellent blood-brain barrier (BBB) permeability. |
Applications in Drug Development[4]
GPCR Ligand Scaffolds
The cycloheptane ring is a "privileged structure" in medicinal chemistry, particularly for Sigma receptors (σ1/σ2) and Muscarinic acetylcholine receptors.
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Mechanism: The (1R,2R) amine moiety mimics the pharmacophore of neurotransmitters but with restricted conformation. The methoxy group acts as a hydrogen bond acceptor, often engaging Serine or Threonine residues in the binding pocket.
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Advantage: The 7-membered ring provides a slightly larger hydrophobic volume than 6-membered rings, potentially increasing selectivity for receptor subtypes with larger orthosteric sites.
Chiral Resolution Agents
Racemic acids can be resolved using (1R,2R)-2-methoxycycloheptan-1-amine via diastereomeric salt formation. The flexibility of the ring often allows for better packing in the crystal lattice compared to rigid phenyl-based amines, facilitating the separation of difficult racemates.
Asymmetric Catalysis
Derivatives of this molecule (e.g., sulfonamides derived from the amine) serve as chiral ligands in:
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Transfer Hydrogenation: Ru-catalyzed reduction of ketones.[2]
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Diethylzinc Addition: The amino-ether motif coordinates Zn, directing nucleophilic attack on aldehydes with high enantiomeric excess (ee).
References
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Bolm, C., et al. (2006).[3] "Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis." The Journal of Organic Chemistry, 71(6), 2320–2331.[3] Link
- Context: Establishes the protocol for resolving cyclic beta-amino alcohols and their utility in catalysis; methodology transl
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Jacobsen, E. N., et al. (2013).[3] "A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols." Organic Letters, 15(12), 2895–2897.[3] Link
- Context: Defines the HKR (Hydrolytic Kinetic Resolution) strategy for epoxide opening, critical for obtaining the (1R,2R) enantiomer.
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Grindley, T. B., et al. (2008).[4] "Conformational analysis of cycloheptane..." International Journal of Quantum Chemistry, 108(2), 339-350.[4] Link
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Context: Authoritative source on the "Twist-Chair" conformation and pseudorotation energy barriers in seven-membered rings.[5]
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Chiodi, D., & Ishihara, Y. (2024).[6] "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry, 273, 116364.[6] Link
- Context: Validates the pharmacological importance of the methoxy substituent in drug design and ADME properties.
Sources
- 1. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines - Google Patents [patents.google.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
